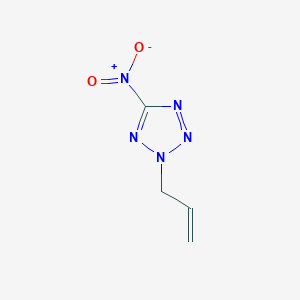

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole

Description

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole is a nitro-functionalized tetrazole derivative characterized by a prop-2-en-1-yl (allyl) substituent at the 2-position of the tetrazole ring and a nitro group (-NO₂) at the 5-position. Tetrazoles are nitrogen-rich heterocycles widely studied for their applications in energetic materials, pharmaceuticals, and coordination chemistry. The nitro group enhances the compound's oxygen balance and detonation performance, while the allyl substituent may influence thermal stability and molecular packing.

Properties

CAS No. |

89881-43-6 |

|---|---|

Molecular Formula |

C4H5N5O2 |

Molecular Weight |

155.12 g/mol |

IUPAC Name |

5-nitro-2-prop-2-enyltetrazole |

InChI |

InChI=1S/C4H5N5O2/c1-2-3-8-6-4(5-7-8)9(10)11/h2H,1,3H2 |

InChI Key |

MYVKOOSTTYGGDA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1N=C(N=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diazotization-Nitration Followed by Alkylation

Preparation of 5-Nitrotetrazole

The first step involves converting 5-aminotetrazole to 5-nitrotetrazole through a diazotization-nitration process.

Required Materials

- 5-Aminotetrazole

- Sodium nitrite (NaNO₂)

- Nitric acid (HNO₃)

- Water

- Appropriate reaction vessel with temperature control

Experimental Procedure

Recent advancements have significantly improved the traditional method. A facile batch reaction approach has been developed that operates at elevated temperatures, overcoming previous limitations:

- Prepare an aqueous solution of 5-aminotetrazole and nitric acid (Solution A)

- Prepare an aqueous solution of sodium nitrite (Solution B)

- Heat both solutions to an elevated temperature (at or above 65°C)

- Add Solution A to Solution B dropwise with rapid stirring at a slow addition rate (duration greater than 5 minutes)

- Cool the mixture to room temperature

This method provides significant advantages over traditional approaches which typically require:

- Tight temperature control below 18°C

- Use of copper(II) salts for intermediate stabilization

- Complex separation processes

The improved method eliminates the risk of micro-detonations by preventing the accumulation of hazardous intermediates such as 5-diazotetrazole. The reaction provides sodium 5-nitrotetrazolate (NaNT) in 90-95% yield.

Key Reaction Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Molar ratio (NaNO₂:5-AT) | 2.1:1 | Excess nitrite required |

| Molar ratio (HNO₃:5-AT) | 1.1:1 | Slight excess acid |

| Reaction temperature | ≥65°C | Critical for reaction success |

| Addition rate | >5 minutes | Slow addition prevents byproducts |

| Solvent | Water | Environmentally benign |

N-Alkylation with Allyl Bromide

The second step involves regioselective alkylation of the sodium 5-nitrotetrazolate with allyl bromide to obtain the target compound.

Required Materials

- Sodium 5-nitrotetrazolate (from previous step)

- Allyl bromide (3-bromoprop-1-ene)

- Base (typically potassium hydroxide or sodium hydroxide)

- Solvent (acetone or DMF)

- Appropriate reaction vessel with stirring capability

Experimental Procedure

- Dissolve sodium 5-nitrotetrazolate in an appropriate solvent (acetone or DMF)

- Add a base such as potassium hydroxide to facilitate deprotonation

- Add allyl bromide dropwise at room temperature or slightly elevated temperature

- Stir the reaction mixture for 3-5 hours

- Monitor the reaction progress by thin-layer chromatography

- After completion, pour the reaction mixture into water

- Extract the product with an appropriate organic solvent

- Purify the crude product by column chromatography

This alkylation step is similar to reported procedures for the preparation of tetrazole allyl derivatives, where reactions with halogenoalkanes in the presence of a base yield N-alkylated products.

Direct Alkylation of 5-Nitrotetrazole Salts

An alternative approach involves the direct alkylation of pre-formed 5-nitrotetrazole salts.

Preparation of 5-Nitrotetrazole Ammonium Salt

Required Materials

- 5-Aminotetrazole

- Sodium nitrite

- Acid catalyst (HNO₃, H₂SO₄, or HCl)

- Ammonium hydroxide for salt formation

- Water and appropriate organic solvents

Experimental Procedure

Alkylation of 5-Nitrotetrazole Ammonium Salt

Required Materials

- 5-Nitrotetrazole ammonium salt

- Allyl bromide (3-bromoprop-1-ene)

- Base (K₂CO₃ or NaOH)

- Solvent (acetone or DMF)

Experimental Procedure

- Dissolve the ammonium salt in an appropriate solvent

- Add a base to deprotonate the tetrazole

- Add allyl bromide dropwise at room temperature

- Stir the reaction mixture for 4-6 hours

- After completion, isolate the product through standard workup procedures

This approach may lead to a mixture of 1- and 2-substituted tetrazoles, requiring careful separation and purification.

Regioselective Synthesis Methods

To address regioselectivity challenges in tetrazole alkylation, more controlled approaches have been developed.

Regioselective [3+2] Cycloaddition Approach

Materials Required

- Appropriate arylamine precursor

- Sodium nitrite

- Acid for diazotization

- Trimethylsilyldiazomethane

- Silver salt catalyst (silver trifluoroacetate)

- Allyl bromide for subsequent alkylation

Experimental Procedure

- Diazotize the appropriate arylamine to form a diazonium salt

- React the diazonium salt with trimethylsilyldiazomethane in the presence of a silver catalyst to form a 2-aryl-tetrazole

- Substitute the trimethylsilyl group with a nitro group through appropriate nitration conditions

- Introduce the allyl group at the desired position

This method offers excellent regioselectivity but requires multiple steps and careful control of reaction conditions.

Characterization and Analysis

Physical Properties

The synthesized 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole should be characterized by the following techniques:

Spectroscopic Analysis

- ¹H NMR: Characteristic signals for allyl protons (typically 5.2-6.0 ppm)

- ¹³C NMR: Signals for tetrazole carbon (approximately 150-165 ppm)

- IR: Strong bands for nitro group (1550-1350 cm⁻¹) and tetrazole ring

- Mass spectrometry: Molecular ion peak and fragmentation pattern

Thermal Properties

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TG) should show:

Energetic Properties

For energetic materials applications, the following properties are significant:

| Property | Expected Value | Method of Determination |

|---|---|---|

| Density | 1.70-1.80 g/cm³ | X-ray crystallography |

| Detonation velocity | ~8500 m/s | Calculated by Kamlet-Jacobs formula |

| Detonation pressure | ~31 GPa | Calculated by Kamlet-Jacobs formula |

| Oxygen balance | Variable | Calculated from molecular formula |

Similar nitro-tetrazole compounds have shown promising energetic properties, with detonation velocities comparable to conventional explosives.

Comparison of Synthetic Methods

Yield Comparison

| Synthetic Route | Expected Yield | Advantages | Disadvantages |

|---|---|---|---|

| Diazotization-nitration followed by alkylation | 30-40% overall | Established procedure, scalable | Multiple steps, potential safety concerns |

| Direct alkylation of 5-nitrotetrazole salts | 50-60% | Fewer steps, higher yield | Potential regioselectivity issues |

| Regioselective methods | 40-50% | High regioselectivity | Complex procedures, expensive reagents |

Crystal Structure Analysis

X-ray crystallographic analysis of similar nitro-tetrazole compounds reveals important structural features. For instance, 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole belongs to the orthorhombic system with space group Pna2(1). By analogy, this compound would likely exhibit similar crystal packing arrangements, with the allyl group influencing intermolecular interactions.

Applications and Significance

This compound represents an important class of high-nitrogen energetic materials with potential applications in:

- Energetic materials for defense applications

- Gas generators for airbag systems

- Propellant formulations

- Precursors for more complex energetic materials

The presence of the allyl group provides an additional reactive site for further functionalization, making this compound valuable as a synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The prop-2-en-1-yl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of higher oxidation state products.

Reduction: Formation of 5-amino-2-(prop-2-en-1-yl)-2H-tetrazole.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The prop-2-en-1-yl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Stability and Performance

(i) 5-Nitro-2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl]-2H-tetrazole

- Structure : Features a 3-nitro-1,2,4-triazole moiety linked via an ethyl group to the tetrazole ring .

- Energetic Properties : High nitrogen content (≈70%) and density (~1.85 g/cm³) contribute to superior detonation velocity (≈8500 m/s) compared to TNT.

- Thermal Stability : Decomposition temperature >160°C, attributed to intramolecular hydrogen bonding and crystal packing .

(ii) 5-(Trinitromethyl)-2H-tetrazole Derivatives

- Structure: Trinitromethyl (-C(NO₂)₃) group at the 5-position .

- Energetic Performance : Detonation velocity up to 9123 m/s and pressure of 37.9 GPa, exceeding RDX.

- Thermal Sensitivity : Lower stability (decomposition at 73–88°C) due to polynitro groups increasing sensitivity .

(iii) 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles

- Structure : Combines nitro-isoxazole and tetrazole moieties via a phenyl linker .

- Applications : Primarily explored for antiviral activity rather than energetic use.

- Synthesis: Coupling reactions in N-methylpyrrolidinone yield high-purity products (>85%) .

(iv) 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole

- Hypothesized Properties :

- Density : Estimated ~1.75–1.85 g/cm³ (lower than trinitromethyl derivatives due to allyl group).

- Detonation Velocity : Likely between 7500–8000 m/s, comparable to HMX but less than trinitromethyl analogues.

- Thermal Stability : Allyl groups may reduce sensitivity compared to polynitro derivatives but lower melting points than triazole-linked compounds.

Comparative Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Nitro-2-(prop-2-en-1-yl)-2H-tetrazole, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a multi-step route starting from commercially available nitriles or tetrazole precursors. For example, diazotization of 5-amino-tetrazole derivatives followed by nitration and functionalization with propargyl groups is a common approach. Key intermediates should be characterized using multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm regioselectivity and vibrational spectroscopy (IR/Raman) to track functional group transformations .

- Critical Note : Ensure strict temperature control during nitration to avoid unintended decomposition or over-nitration.

Q. How can the thermal stability and sensitivity of this compound be assessed experimentally?

- Methodology : Perform differential thermal analysis (DTA) and thermogravimetric analysis (TGA) to determine decomposition temperatures. Sensitivity to impact, friction, and electrostatic discharge should be tested using BAM standards (e.g., BAM drop hammer for impact sensitivity). For example, compounds with nitro groups often exhibit impact sensitivities <10 J, requiring specialized handling protocols .

- Example Data :

| Test Parameter | Value Range |

|---|---|

| Impact Sensitivity (J) | 3–7 |

| Friction Sensitivity (N) | 40–60 |

| Decomposition Temp. (°C) | 150–180 |

Q. What spectroscopic techniques are essential for structural elucidation of nitro-substituted tetrazoles?

- Methodology : Use ¹⁵N NMR to resolve tautomeric equilibria in the tetrazole ring and confirm nitro group positioning. Raman spectroscopy is critical for identifying nitro vibrational modes (~1,350–1,550 cm⁻¹). Pair with mass spectrometry (ESI-TOF) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., CBS-4M, DFT) predict detonation parameters and stability of this compound?

- Methodology : Calculate enthalpy of formation (ΔHf) using CBS-4M theory and input values into EXPLO5 software to estimate detonation velocity (D) and pressure (P). For nitro-tetrazoles, ΔHf typically ranges from +200 to +400 kJ/mol, correlating with high detonation performance (D > 8,000 m/s). Validate results against experimental small-scale detonation tests .

- Example Output :

| Parameter | Calculated Value |

|---|---|

| ΔHf (kJ/mol) | +320 |

| Detonation Velocity (m/s) | 8,200 |

| Detonation Pressure (GPa) | 28.5 |

Q. What crystallographic strategies resolve ambiguities in the solid-state structure of nitro-tetrazole derivatives?

- Methodology : Use SHELXTL or SHELXL for single-crystal refinement, paying attention to thermal displacement parameters (ADPs) to model disorder in nitro or propargyl groups. For example, high Rint values (>0.05) may indicate twinning; employ SHELXD for structure solution in such cases. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen bonding networks .

Q. How should researchers address contradictions in sensitivity data across different batches of synthesized material?

- Methodology : Conduct statistical analysis of impurities via HPLC-MS to identify byproducts (e.g., unreacted nitro precursors) affecting sensitivity. Cross-reference with X-ray powder diffraction (XRPD) to detect polymorphic variations. For instance, β-polymorphs may exhibit lower thermal stability than α-forms .

Q. What safety protocols are critical for handling nitro-tetrazoles during scale-up experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.